molecular formula C5H5N3O3 B14073402 6-Amino-4-nitropyridin-2-ol

6-Amino-4-nitropyridin-2-ol

Cat. No.: B14073402
M. Wt: 155.11 g/mol
InChI Key: SMSQPPHJGNHNLY-UHFFFAOYSA-N
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Description

6-Amino-4-nitropyridin-2-ol is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 6th position, a nitro group at the 4th position, and a hydroxyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-nitropyridin-2-ol typically involves the nitration of pyridine derivatives followed by amination and hydroxylation reactions. One common method involves the nitration of 2-hydroxypyridine to form 4-nitro-2-hydroxypyridine, which is then subjected to amination at the 6th position using ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and safety. For example, nitration of pyridine N-oxide followed by reduction and amination steps can be carried out in a continuous flow system to minimize the accumulation of hazardous intermediates and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-nitropyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to replace the hydroxyl or amino groups.

Major Products Formed

    Oxidation: Formation of 6-amino-4-nitropyridin-2-one.

    Reduction: Formation of 6-amino-4-aminopyridin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-nitropyridin-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The amino and hydroxyl groups may also contribute to its binding affinity with biological targets, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-nitropyridin-2-ol
  • 6-Amino-3-nitropyridin-2-ol
  • 4-Amino-5-nitropyridin-2-ol

Uniqueness

6-Amino-4-nitropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives.

Properties

IUPAC Name

6-amino-4-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSQPPHJGNHNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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